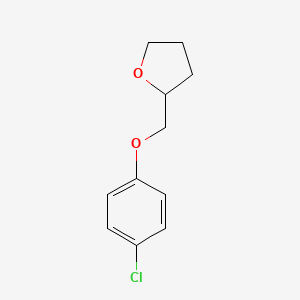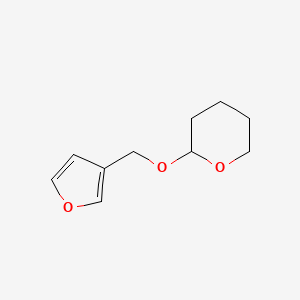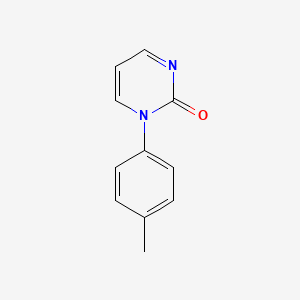
1-(p-tolyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-tolyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a p-tolyl group at the 1-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(p-tolyl)pyrimidin-2(1H)-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of p-toluidine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrimidinone compound. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(p-tolyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-(p-tolyl)pyrimidin-2(1H)-ol.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
1-(p-tolyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(p-tolyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(p-tolyl)pyrimidin-4(3H)-one: Similar structure but with the keto group at a different position.
1-(m-tolyl)pyrimidin-2(1H)-one: Similar structure but with the tolyl group at the meta position.
1-(p-tolyl)pyrimidin-4(1H)-one: Similar structure but with the keto group at the 4-position.
Uniqueness
1-(p-tolyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the p-tolyl group and the keto group can affect the compound’s ability to interact with other molecules, making it a valuable scaffold for the development of new compounds with desired properties.
Properties
CAS No. |
17758-14-4 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(4-methylphenyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-9-3-5-10(6-4-9)13-8-2-7-12-11(13)14/h2-8H,1H3 |
InChI Key |
DSSRCGDPRZSVHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)
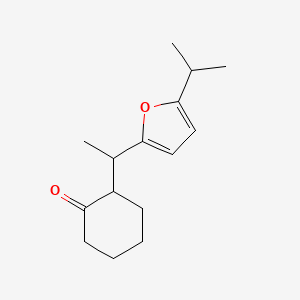

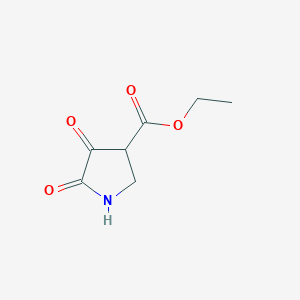

![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
![1-[4-(4-Bromophenyl)-3-(morpholin-4-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12902541.png)
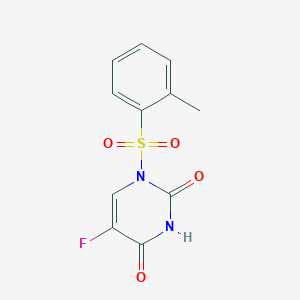
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine](/img/structure/B12902554.png)
